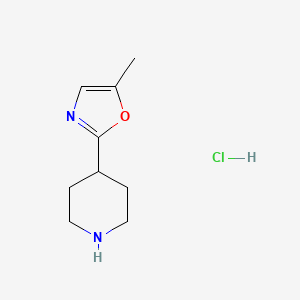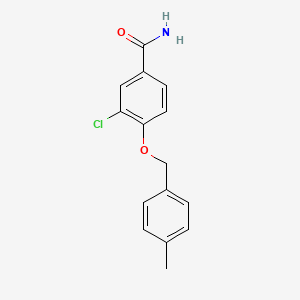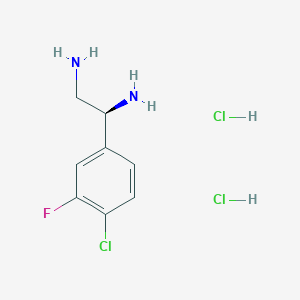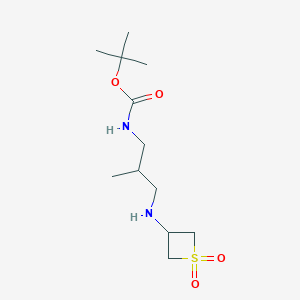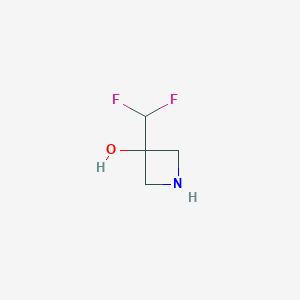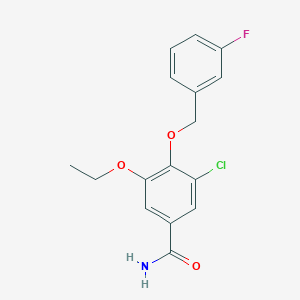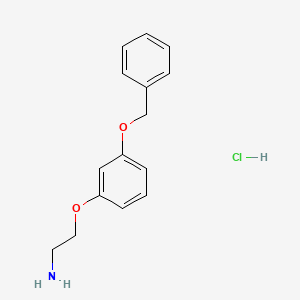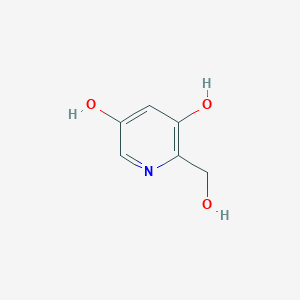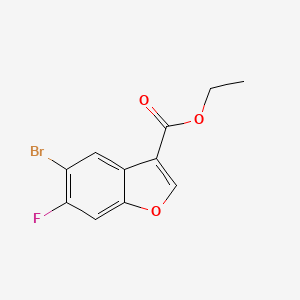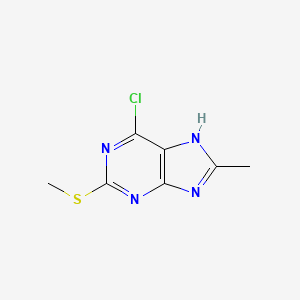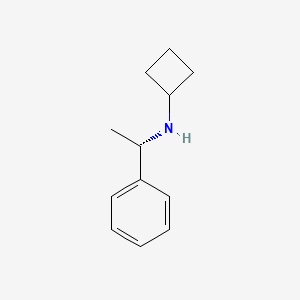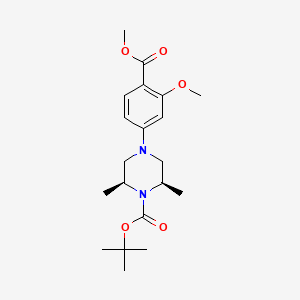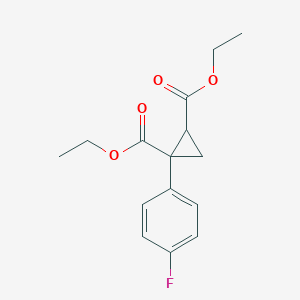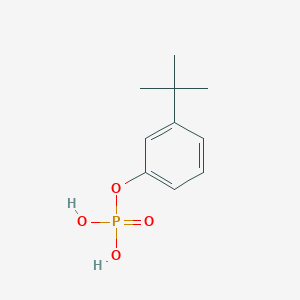
3-(tert-Butyl)phenyldihydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)phenyldihydrogenphosphate is an organic compound belonging to the class of organophosphates. It is known for its excellent thermal stability and hydrolytic resistance, making it a valuable compound in various industrial applications. The compound is characterized by its molecular formula C22H23O4P and a molecular weight of 382.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)phenyldihydrogenphosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .
Step 1: Dissolve tert-butylphenol in a suitable solvent and add phosphorus oxychloride slowly while maintaining the temperature at around 70°C.
Step 2: Add aluminum chloride as a catalyst and continue stirring the mixture for several hours.
Step 3: After the reaction is complete, the mixture is cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)phenyldihydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Various organophosphorus compounds.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)phenyldihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins due to its thermal stability.
Biology: Investigated for its potential use in biological systems as a phosphate donor.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Widely used in the production of flame-retardant materials, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)phenyldihydrogenphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor, transferring its phosphate group to other molecules, thereby modulating various biochemical pathways. This property makes it valuable in both biological and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butylphenyl diphenyl phosphate
- Triphenyl phosphate
- Di-tert-butylphenyl phosphate
Uniqueness
Compared to similar compounds, 3-(tert-Butyl)phenyldihydrogenphosphate offers superior thermal stability and hydrolytic resistance. These properties make it particularly suitable for applications requiring high-performance materials, such as flame retardants and plasticizers .
Propiedades
Fórmula molecular |
C10H15O4P |
|---|---|
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
(3-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-5-4-6-9(7-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Clave InChI |
SPQPNWSVMABBLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC=C1)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


